Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 5, a trifluoromethyl (-CF₃) group at position 7, and an ethyl ester moiety at position 3 (Figure 1). This scaffold is widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O2/c1-2-19-9(18)5-4-15-17-6(10(12,13)14)3-7(11)16-8(5)17/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTCQPKLGVQZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl-containing reagent. One common method includes the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-phenylbutane-1,3-dione under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor and enzymatic inhibitory agents.
Material Science: The compound’s photophysical properties make it useful in the development of new materials with specific optical characteristics.
Biological Studies: It is used in studies related to its biological activity, including its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₁H₈ClF₃N₃O₂
- Molecular Weight : 321.65 g/mol
- Synthesis: A common synthetic route involves condensation of 5-amino-4-ethoxycarbonyl-1H-pyrazole with a trifluoromethyl-substituted β-dicarbonyl derivative in acetic acid under reflux, yielding the target compound in ~78% yield after purification .
The chlorine and trifluoromethyl groups enhance metabolic stability and influence electronic properties, while the ethyl ester improves solubility and serves as a handle for further derivatization .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1. Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The trifluoromethyl group at position 7 enhances binding to hydrophobic pockets in kinase ATP-binding domains, as seen in B-Raf inhibitors .
- Chlorine at position 5 improves metabolic stability compared to hydroxyl or methoxy substituents, which may undergo glucuronidation .
Ester vs. Amide Replacements :
- The ethyl ester in the target compound is prone to hydrolysis, limiting oral bioavailability. Replacing it with amides (e.g., in compound 5-(3-methoxyphenyl)-7-CF₃ derivatives) increases microsomal stability by 3-fold .
Synthetic Flexibility :
- The Buchwald–Hartwig coupling (e.g., with benzimidazoles) allows diversification at position 5, yielding compounds with IC₅₀ values <50 nM against Pim1 kinase .
Isomer-Specific Activity :
- Isomers like methyl 5-hydroxy-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate show distinct melting points (149–150°C vs. 216–217°C) and bioactivity, emphasizing the need for regioselective synthesis .
Biological Activity
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its antibacterial, anticancer, and enzymatic inhibitory properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 281.63 g/mol. Its structural features include a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrazolo derivatives, including this compound. In a study assessing the antibacterial efficacy of several compounds, it was found that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound exhibited IC50 values that indicate significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 12.8 |
| A549 | 9.6 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
3. Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. For instance, it has been reported to inhibit certain kinases involved in tumor growth and progression. In particular, its inhibitory effects on Trk kinases have been highlighted as a potential therapeutic target for cancers driven by neurotrophic factor signaling pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of S. aureus. The study demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls.
Case Study 2: Anticancer Activity
A study involving the treatment of MCF-7 cells with this compound revealed a dose-dependent decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.
Q & A
Q. What are the common synthetic routes for Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of ethyl 5-aminopyrazole-4-carboxylate derivatives with trifluoromethyl-substituted enaminones or β-ketoesters. Key steps include refluxing in polar solvents (e.g., ethanol, DMF) and isolating intermediates via crystallization. Characterization relies on:
- FT-IR : Confirms functional groups (e.g., C=O at ~1690 cm⁻¹ for esters) .
- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., singlet for C2-H at δ 8.59 ppm in pyridinyl derivatives) .
- Elemental Analysis : Validates purity (e.g., C/H/N ratios within ±0.3% of theoretical values) .
Q. How can researchers optimize reaction conditions to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?
- Solvent Choice : Polar aprotic solvents (DMF, pyridine) enhance reactivity in cyclization steps .
- Catalysis : LiHMDS or triethylamine aids in deprotonation and accelerates enamine formation .
- Temperature Control : Reflux (80–100°C) ensures complete conversion, while gradual cooling minimizes byproducts .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity is influenced by electronic and steric effects of substituents. For example:
- Trifluoromethyl Groups : Electron-withdrawing effects direct cyclization to the 7-position .
- Ester vs. Cyano Groups : Ethyl esters at C3 stabilize intermediates, reducing side reactions compared to cyano substituents .
- Isomer Separation : Anti/syn diastereomers (e.g., SYN-6b vs. ANTI-7b) are separable via fractional crystallization in ethanol .
| Substituent Position | Impact on Regioselectivity | Reference |
|---|---|---|
| C5 (Chloro) | Stabilizes transition state | |
| C7 (Trifluoromethyl) | Directs electrophilic attack |
Q. How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine-based inhibitors?
SAR studies reveal:
- C3 Ester : Critical for B-Raf kinase inhibition; replacing the ester with heterocycles (e.g., pyridine) enhances potency .
- C7 Substituents : Trifluoromethyl groups improve target binding affinity by 10-fold compared to methyl analogs .
- C5 Chlorine : Reduces off-target effects in anticancer assays (IC₅₀ < 1 µM in melanoma models) .
Q. What analytical techniques resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes C5-H from aromatic protons) .
- High-Resolution MS : Differentiates isomers (e.g., ∆m/z 0.001 for anti vs. syn configurations) .
- X-ray Crystallography : Validates tautomeric forms in solid-state structures .
Data Analysis & Methodological Challenges
Q. How should researchers interpret conflicting yields in published synthetic protocols?
Discrepancies arise from:
- Reagent Purity : Trace moisture reduces LiHMDS efficacy, lowering yields by 15–20% .
- Workup Methods : Acidic quenching (pH 2–3) prevents decarboxylation of ester intermediates .
- Scale Effects : Microscale reactions (<1 mmol) often report higher yields than bulk syntheses .
Q. What methodologies mitigate hazards associated with pyrazolo[1,5-a]pyrimidine synthesis?
- Byproduct Management : Neutralize toxic HCN (from cyano groups) with FeSO₄/NaHCO₃ .
- Ventilation : Use fume hoods for reactions releasing HCl or trifluoromethyl gases .
- Waste Protocols : Segregate halogenated waste for incineration to avoid environmental contamination .
Biological & Pharmacological Evaluation
Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?
- Kinase Inhibition : Use B-Raf V600E mutant assays (IC₅₀ determination via ADP-Glo™) .
- Apoptosis Assays : Measure caspase-3/7 activation in A375 melanoma cells .
- Cytotoxicity : MTT assays with EC₅₀ values normalized to cisplatin controls .
Q. How does the trifluoromethyl group enhance metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
